molecular formula C19H14ClN3S2 B290010 16-(4-chlorophenyl)-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene

16-(4-chlorophenyl)-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene

Cat. No.: B290010
M. Wt: 383.9 g/mol
InChI Key: DENJQRVJFBTVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl methyl sulfide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines .

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-8,9-dihydro-7H-cyclopenta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist of serotonin receptors or as an inhibitor of specific kinases involved in cell signaling pathways .

Properties

Molecular Formula

C19H14ClN3S2

Molecular Weight

383.9 g/mol

IUPAC Name

16-(4-chlorophenyl)-6-methylsulfanyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene

InChI

InChI=1S/C19H14ClN3S2/c1-24-19-17-16(21-9-22-19)15-14(10-5-7-11(20)8-6-10)12-3-2-4-13(12)23-18(15)25-17/h5-9H,2-4H2,1H3

InChI Key

DENJQRVJFBTVHI-UHFFFAOYSA-N

SMILES

CSC1=NC=NC2=C1SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)Cl

Canonical SMILES

CSC1=NC=NC2=C1SC3=NC4=C(CCC4)C(=C23)C5=CC=C(C=C5)Cl

Origin of Product

United States

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